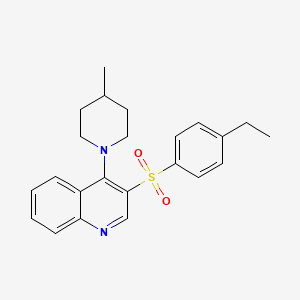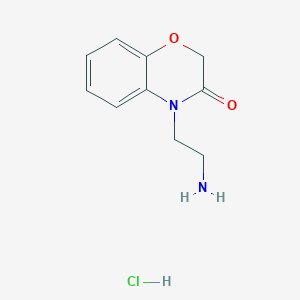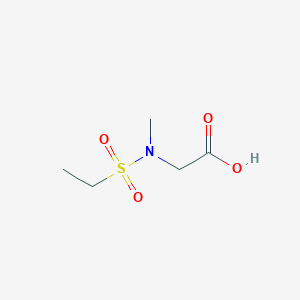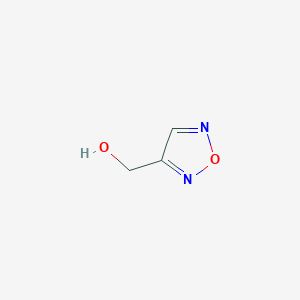![molecular formula C25H29N5O2 B2524646 2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 1203059-05-5](/img/structure/B2524646.png)
2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest due to their pharmacological properties. In the context of 2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide, similar compounds have been synthesized and evaluated for various biological activities. For instance, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles were prepared and tested for H1-antihistaminic activity, with some derivatives showing potent activity . Another study described the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, which involved cyclodesulfurization of thioureas, followed by monoalkylation and deprotection steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. The stereochemistry of such compounds has been studied, revealing that the pharmacological activity can be significantly influenced by the stereochemical structure. For example, the resolution of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles showed that the (+) isomers were more potent than the corresponding (-) isomers in producing hypotensive effects . This suggests that the stereochemistry of the compound should be carefully considered during synthesis and evaluation.
Chemical Reactions Analysis
Benzimidazole compounds can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate can lead to the formation of pyrimido[1,2-a]benzimidazoles, which can be further modified through methylation, hydrogenation, and reaction with amines . These reactions could be relevant for the modification of the compound to enhance its properties or to create new derivatives for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the crystal structure of a benzimidazolium compound was stabilized by various hydrogen-bonding interactions, which could affect its solubility and stability . Additionally, the antioxidant properties of novel benzimidazole acetamides were evaluated, showing significant effects in free radical scavenging assays . These properties are important for the pharmacokinetics and pharmacodynamics of the compound and should be thoroughly characterized.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds with benzimidazole and piperidine moieties have been explored for their antimicrobial activities. For example, a study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives found these compounds exhibited significant antimicrobial activities, especially against fungi, with Candida species being notably susceptible. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Antihistaminic Activity
Benzimidazole derivatives, particularly those incorporating piperidine or piperazinyl groups, have been investigated for their antihistaminic properties. For instance, the synthesis and preliminary evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines demonstrated in vitro and in vivo antihistaminic activities. These findings suggest the therapeutic potential of benzimidazole derivatives in allergy treatment (Janssens et al., 1985).
Anticancer and Cytotoxicity Studies
Research into benzimidazole derivatives has also extended to evaluating their anticancer properties. Certain derivatives have shown promising cytotoxic effects against various cancer cell lines, indicating their potential as leads for anticancer drug development. For example, the biological evaluation of antimicrobial nano-materials, including benzimidazole derivatives, also considered their cytotoxic properties, suggesting a dual application in both antimicrobial and anticancer therapy (Mokhtari & Pourabdollah, 2013).
Corrosion Inhibition
Benzimidazole derivatives have been investigated for their corrosion inhibition capabilities, particularly in protecting carbon steel in acidic environments. This application is critical in industrial processes, where corrosion can lead to significant material and financial losses. Studies have shown that certain benzimidazole compounds offer high inhibition efficiency, making them valuable in the development of corrosion inhibitors (Rouifi et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor of PI3K and HDAC . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby constructing dual-acting inhibitors . This dual inhibition leads to multiple epigenetic modifications affecting signaling networks, which can act synergistically for the treatment of cancer .
Biochemical Pathways
The compound’s action on PI3K and HDAC affects multiple biochemical pathways. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
It is known that the compound shows inhibitory activities against pi3k and hdac, and has potent antiproliferative activities against certain cell lines .
Result of Action
The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cell lines, such as K562 and Hut78 . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .
Propiedades
IUPAC Name |
2-[4-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)26-23(31)16-28-9-7-19(8-10-28)24(32)30-12-11-29-22-6-4-3-5-21(22)27-25(29)30/h3-6,13-15,19H,7-12,16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCJTKXKMUPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN4C3=NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B2524565.png)



![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol](/img/structure/B2524573.png)



![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)

![6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2524585.png)